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molecular formula C9H12N6O2 B8469739 N~1~-(4-Azido-2-nitrophenyl)propane-1,3-diamine CAS No. 78487-65-7

N~1~-(4-Azido-2-nitrophenyl)propane-1,3-diamine

Cat. No. B8469739
M. Wt: 236.23 g/mol
InChI Key: SARUNBLXRWWXSP-UHFFFAOYSA-N
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Patent
US04562157

Procedure details

2.5 ml (30 mM) 1,3-diaminopropane was dissolved in 25 ml ethanol. To this solution, was added a solution of 1.82 g (10 mM) 4-fluoro-3-nitrophenyl azide in 25 ml ethanol. The addition was performed dropwise with stirring. The mixture was stirred at room temperature for 16 hours. After this time, 150 ml of water were added and the pH adjusted to between 1 and 2 with concentrated HCl. This solution was filtered to remove the disubstituted amine, cooled on ice and the product was precipitated by the slow addition of concentrated aqueous ammonia with stirring. The product was collected by filtration of the cold mixture, washed with ice-cold water and dried in vacuo.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].F[C:7]1[CH:12]=[CH:11][C:10]([N:13]=[N+:14]=[N-:15])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17].O.Cl>C(O)C>[N:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:1][CH2:2][CH2:3][CH2:4][NH2:5])=[C:8]([N+:16]([O-:18])=[O:17])[CH:9]=1)=[N+:14]=[N-:15]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the disubstituted amine
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
the product was precipitated by the slow addition of concentrated aqueous ammonia
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration of the cold mixture
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])C1=CC(=C(C=C1)NCCCN)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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